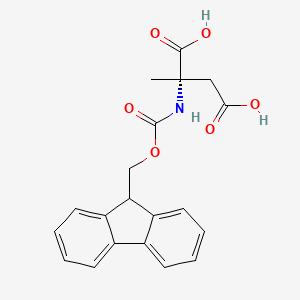

Fmoc-alpha-methyl-L-aspartic acid

描述

Fmoc-alpha-methyl-L-aspartic acid is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the field of peptide synthesis, where it serves as a protected amino acid. The Fmoc group is a common protecting group used to prevent unwanted reactions during peptide synthesis, making it easier to create specific peptide sequences .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Fmoc-alpha-methyl-L-aspartic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

科学研究应用

Peptide Synthesis

Fmoc-mA as a Building Block

Fmoc-mA serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides. The incorporation of α-methyl groups enhances the steric hindrance, which can influence peptide conformation and stability.

Case Study: Synthesis of Bioactive Peptides

Recent studies have demonstrated the successful incorporation of Fmoc-mA into bioactive peptides that exhibit improved biological activity. For instance, peptides designed to target specific receptors have shown enhanced binding affinity when α-methylated residues are included. This modification has been particularly useful in developing peptides that interact with neurotransmitter receptors, where conformational rigidity can enhance receptor selectivity and efficacy .

Hydrogel Formation

Self-Assembly Properties

Fmoc-mA has been studied for its ability to form hydrogels through self-assembly processes. The incorporation of α-methyl groups affects the hydrophobic interactions within peptide chains, leading to the formation of stable nanostructures. These hydrogels have potential applications in drug delivery systems and tissue engineering.

Data Table: Hydrogel Properties

| Peptide Composition | Critical Aggregation Concentration (CAC) | Morphology Type |

|---|---|---|

| Fmoc-mA | 0.12 mM | Nanofibers |

| Fmoc-Lysine | 0.15 mM | Micelles |

| Fmoc-Phenylalanine | 0.10 mM | Spherical Particles |

The above table summarizes the CAC values and morphology types observed for various Fmoc-peptides, highlighting the influence of α-methylation on hydrogel formation .

Drug Delivery Systems

Enhancement of Bioavailability

The α-methyl group in Fmoc-mA improves the solubility and stability of peptides in aqueous environments, making it an attractive candidate for drug delivery applications. Studies have shown that peptides containing Fmoc-mA exhibit enhanced permeability across biological membranes, which is critical for therapeutic effectiveness.

Case Study: Peptide Drug Candidates

In a recent investigation, a peptide drug candidate incorporating Fmoc-mA was evaluated for its pharmacokinetic properties. The results indicated a significant increase in oral bioavailability compared to its non-α-methylated counterpart, demonstrating the potential of Fmoc-mA in formulating effective peptide-based therapeutics .

Structural Studies

NMR and X-ray Crystallography

Fmoc-mA has been utilized in structural biology to study protein-ligand interactions through NMR spectroscopy and X-ray crystallography. The unique steric properties imparted by the α-methyl group allow researchers to gain insights into the conformational dynamics of peptides when bound to their target proteins.

Case Study: Receptor Binding Studies

Research involving Fmoc-mA-modified peptides has revealed crucial information regarding binding affinities and conformational changes upon receptor engagement. This knowledge is vital for rational drug design, as it aids in understanding how modifications can enhance or diminish binding interactions with target receptors .

作用机制

The primary mechanism of action of Fmoc-alpha-methyl-L-aspartic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .

相似化合物的比较

Similar Compounds

Fmoc-L-aspartic acid 4-tert-butyl ester: Another Fmoc-protected derivative of aspartic acid used in peptide synthesis.

Fmoc-L-aspartic acid 1-allyl ester: A similar compound with an allyl ester group, used for specific peptide synthesis applications.

Uniqueness

Fmoc-alpha-methyl-L-aspartic acid is unique due to the presence of the alpha-methyl group, which can influence the steric properties and reactivity of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

生物活性

Fmoc-alpha-methyl-L-aspartic acid (Fmoc-α-MeAsp) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound, characterized by its 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, serves as a crucial building block in the development of peptides with specific biological activities, particularly in neuropharmacology and drug development.

- Molecular Formula : CHN O

- Molecular Weight : Approximately 369.37 g/mol

- Structure : Fmoc-α-MeAsp features an α-methyl group that enhances its stability and interaction with biological receptors.

Applications in Biological Research

1. Peptide Synthesis

Fmoc-α-MeAsp is primarily utilized in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures with high purity. The Fmoc group protects the amino group during synthesis, which can later be removed under mild conditions to yield the final peptide product .

2. Neuropharmacology

Due to its structural similarity to aspartate, Fmoc-α-MeAsp interacts with glutamate receptors, making it valuable for studying synaptic transmission and related neurological processes. Research indicates that α-methylated amino acids can modulate neurotransmitter systems, which may aid in understanding various neurological disorders .

3. Drug Development

The compound has shown promise in the design of peptide-based drugs targeting specific biological pathways. Its derivatives are being explored for their ability to improve therapeutic efficacy by enhancing the stability and activity of mimetic peptides .

Study 1: Incorporation into Apolipoprotein A-I Mimetic Peptides

A study demonstrated that incorporating α-methylated amino acids into apolipoprotein A-I mimetic peptides improved their helicity and cholesterol efflux capacity. The modified peptides exhibited increased resistance to proteolysis, indicating their potential for therapeutic applications in managing cholesterol levels and atherosclerosis .

| Peptide Type | Helicity | Cholesterol Efflux Capacity | Proteolysis Resistance |

|---|---|---|---|

| A | Low | Low | Low |

| D | Moderate | Moderate | High |

| 6α | High | High | Very High |

Study 2: Self-Assembly and Hydrogel Formation

Research on Fmoc-dipeptides, including those with α-methylated residues, revealed their ability to self-assemble into hydrogel networks. This property is significant for developing biomaterials that can be used in drug delivery systems and tissue engineering .

The biological activity of Fmoc-α-MeAsp is attributed to its ability to mimic natural amino acids while providing enhanced stability. This allows researchers to explore various biochemical pathways without the rapid degradation typically associated with natural peptides. Its interactions with glutamate receptors can influence synaptic plasticity and neurotransmission, making it a valuable tool in neuropharmacological studies .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。